molecular formula C20H23NO3 B14345331 Benzyl 6-benzamidohexanoate CAS No. 102156-83-2

Benzyl 6-benzamidohexanoate

Cat. No.: B14345331
CAS No.: 102156-83-2
M. Wt: 325.4 g/mol
InChI Key: JIPYRMGBAMLVHN-UHFFFAOYSA-N
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Description

Benzyl 6-benzamidohexanoate is a synthetic organic compound featuring a hexanoate backbone esterified with a benzyl group at the terminal carboxylate. At the sixth carbon of the hexanoate chain, a benzamido (C₆H₅CONH-) group is appended. This structure confers unique physicochemical properties, including increased lipophilicity compared to its carboxylic acid counterpart, which may influence its applications in drug delivery or as a synthetic intermediate.

Properties

CAS No.

102156-83-2

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl 6-benzamidohexanoate

InChI

InChI=1S/C20H23NO3/c22-19(24-16-17-10-4-1-5-11-17)14-8-3-9-15-21-20(23)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,21,23)

InChI Key

JIPYRMGBAMLVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-benzamidohexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

6-aminohexanoic acid+benzyl alcoholBenzyl 6-benzamidohexanoate+water\text{6-aminohexanoic acid} + \text{benzyl alcohol} \rightarrow \text{this compound} + \text{water} 6-aminohexanoic acid+benzyl alcohol→Benzyl 6-benzamidohexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions and halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Amine and alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 6-benzamidohexanoate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 6-benzamidohexanoate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares benzyl 6-benzamidohexanoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
This compound C₂₀H₂₃NO₃ (inferred) ~329.4 g/mol Ester, benzamido Potential drug intermediate, lipophilic carrier
Benzyl 6-bromohexanoate C₁₃H₁₇BrO₂ 285.18 g/mol Ester, bromo Synthetic precursor for nucleophilic substitution
Benzyl 6-aminohexanoate hydrochloride C₁₃H₂₀ClNO₂ 257.76 g/mol Ester, amine (as hydrochloride) Intermediate for amide/peptide synthesis
Benzyl benzoate C₁₄H₁₂O₂ 212.24 g/mol Ester (simple benzyl-benzoate) Topical scabies treatment, solvent
N-(6-Mercaptohexyl)benzamide C₁₃H₁₉NOS 249.36 g/mol Amide, thiol Material science, potential disulfide linker
6-Benzoylhexanoic acid C₁₃H₁₆O₃ 220.27 g/mol Carboxylic acid, benzoyl Surfactant synthesis, drug intermediate

Research Findings and Data

Physicochemical Properties

  • Benzyl 6-Bromohexanoate: Density = 1.287 g/cm³; Boiling point = 336.3°C (predicted) .
  • Benzyl 6-Aminohexanoate Hydrochloride: Molar mass = 257.76 g/mol; soluble in polar aprotic solvents (e.g., DMF) .
  • Benzyl Benzoate : Melting point = 18–20°C; logP = 3.97 .

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